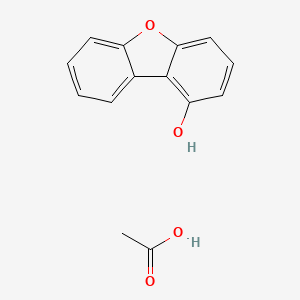
Acetic acid;dibenzofuran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are widely distributed in nature and exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . Dibenzofuran-1-ol’s unique structure makes it an intriguing subject for research and potential drug development.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to dibenzofuran-1-ol. One common method involves the cyclization of phenols or phenolic ethers using Lewis acids or Brønsted acids. For example, the reaction of 2-hydroxybiphenyl with Lewis acids like AlCl₃ or FeCl₃ can yield dibenzofuran-1-ol. Another approach is the oxidative coupling of phenols using metal catalysts.
Industrial Production:: While dibenzofuran-1-ol is not produced industrially on a large scale, its synthesis can be adapted for specific applications. Researchers continue to explore efficient and sustainable methods for its production.
Chemical Reactions Analysis
Dibenzofuran-1-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of dibenzofuran-1,4-quinone.
Reduction: Reduction of dibenzofuran-1,4-quinone can regenerate dibenzofuran-1-ol.
Substitution: Substituents can be introduced at different positions on the dibenzofuran ring.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), metal catalysts, and strong acids are often used.
Major Products: The main products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Dibenzofuran-1-ol finds applications in various fields:
Chemistry: As a versatile building block for synthesizing other compounds.
Biology: Studied for its potential bioactivity, including antifungal and antibacterial properties.
Medicine: Investigated as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which dibenzofuran-1-ol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Dibenzofuran-1-ol stands out due to its unique structure and diverse applications. Similar compounds include dibenzofuran itself, benzofuran, and related heterocyclic derivatives.
Properties
CAS No. |
100538-37-2 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
acetic acid;dibenzofuran-1-ol |
InChI |
InChI=1S/C12H8O2.C2H4O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11;1-2(3)4/h1-7,13H;1H3,(H,3,4) |
InChI Key |
HYJDVFXSOUCRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















